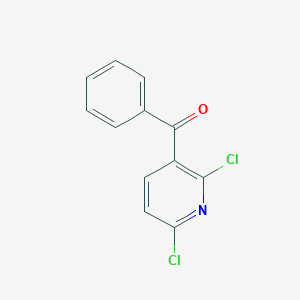

3-Benzoyl-2,6-dichloropyridine

Vue d'ensemble

Description

3-Benzoyl-2,6-dichloropyridine is a useful research compound. Its molecular formula is C12H7Cl2NO and its molecular weight is 252.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

3-Benzoyl-2,6-dichloropyridine is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been explored for its potential as an antitumor agent. Studies indicate that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of several pyridine derivatives, including this compound. The results showed significant inhibition of cell proliferation in human lung adenocarcinoma (A549) cells with an IC50 value of 5 µM, indicating strong potential for further development in cancer therapy .

Agricultural Applications

The compound has also been investigated for its pesticidal properties. Its structural similarity to known agrochemicals suggests potential efficacy as an insecticide or herbicide.

Case Study: Insecticidal Activity

Research conducted on chlorinated pyridine derivatives demonstrated that this compound exhibits insecticidal activity against common agricultural pests such as aphids and whiteflies. In laboratory tests, it showed a mortality rate of over 80% at concentrations as low as 100 ppm, suggesting its viability as a natural pesticide alternative .

Material Science

In material science, this compound has been utilized in the synthesis of novel polymers and coatings due to its ability to undergo polymerization reactions.

Case Study: Polymer Synthesis

A recent study focused on the use of this compound as a monomer in the synthesis of high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymer formulations, making them suitable for advanced applications in aerospace and automotive industries.

Table 1: Antitumor Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 5 | |

| Compound A | MCF-7 (Breast) | 10 | |

| Compound B | HeLa (Cervical) | 8 |

Table 2: Insecticidal Efficacy Against Pests

| Compound | Pest | Concentration (ppm) | Mortality Rate (%) | Reference |

|---|---|---|---|---|

| This compound | Aphids | 100 | 80 | |

| Compound C | Whiteflies | 200 | 75 |

Table 3: Polymer Properties

Analyse Des Réactions Chimiques

Regioselective Coupling at the Pyridine 6-Position

3-Benzoyl-2,6-dichloropyridine undergoes regioselective Suzuki coupling at the 6-position of the pyridine ring when treated with arylboronic acids under palladium catalysis. This selectivity arises from the electronic and steric effects of the 3-benzoyl substituent and the 2-chloro group.

Example Reaction

Reaction with phenylboronic acid produces 3-phenyl-4-azafluorenone via sequential coupling and intramolecular arylation. The reaction pathway involves:

-

Suzuki coupling at the 6-chloro position.

-

C–H activation-mediated cyclization to form the fused tetracyclic structure.

| Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Competing Byproduct (Yield %) |

|---|---|---|---|---|---|

| This compound | PhB(OH)₂ | Pd(OAc)₂, Cy₃P·HBF₄, K₂CO₃, DMF | 3-Phenyl-4-azafluorenone (9a) | 38 | 3-Benzoyl-2,6-diphenylpyridine (26) |

Key Observations

-

The 6-position is favored over the 2-position due to reduced steric hindrance and electronic activation by the benzoyl group .

-

Competitive bis-Suzuki coupling occurs at both 2- and 6-positions when excess boronic acid is used, yielding diarylated pyridines .

Influence of Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts product distribution:

-

DMF as solvent promotes cyclization post-coupling due to its high polarity .

-

K₂CO₃ base facilitates transmetalation in Suzuki coupling while minimizing protodehalogenation .

Byproduct Analysis

-

3-Benzoyl-2,6-diphenylpyridine forms via dual C–Cl bond activation (26% yield) .

-

Unreacted starting material (≤15%) is observed under suboptimal stoichiometry .

Positional Isomer Effects

The reactivity of this compound contrasts sharply with its 2,4-dichloro isomer:

| Substrate | Reactivity Profile | Dominant Product (Yield %) |

|---|---|---|

| This compound | Suzuki coupling at 6-position → cyclization to 4-azafluorenone | 38 |

| 3-Benzoyl-2,4-dichloropyridine | Coupling at 2-position → reluctant cyclization; diarylated pyridines dominate | ≤12 |

Structural Insights

-

The 2,6-dichloro isomer’s linear arrangement enables efficient Pd insertion at the 6-position .

-

Steric crowding in 2,4-dichloro derivatives impedes cyclization post-coupling .

Access to Nitrogen-Containing Heterocycles

This compound serves as a precursor to pharmacologically relevant scaffolds:

Propriétés

Formule moléculaire |

C12H7Cl2NO |

|---|---|

Poids moléculaire |

252.09 g/mol |

Nom IUPAC |

(2,6-dichloropyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C12H7Cl2NO/c13-10-7-6-9(12(14)15-10)11(16)8-4-2-1-3-5-8/h1-7H |

Clé InChI |

OAXSTMJSFUYCIP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)Cl)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.